
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate is a chemical compound with a unique structure that includes both an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 5-oxotetrahydrofuran-2-carboxylic acid with an aminoethyl group. One common method involves the use of ethyl 5-oxotetrahydrofuran-2-carboxylate as a starting material, which is then reacted with an aminoethyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxotetrahydrofuran-2-carboxylate: Similar in structure but lacks the aminoethyl group.
2-(Aminomethyl)-5-oxotetrahydrofuran-2-carboxylic acid: Another similar compound with slight structural differences
Uniqueness
2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both an amino group and a furan ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-aminoethyl 5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c8-3-4-11-7(10)5-1-2-6(9)12-5/h5H,1-4,8H2 |
InChI Key |
SKJLVMNPSINJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


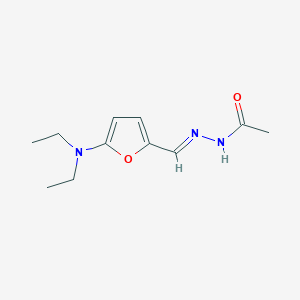
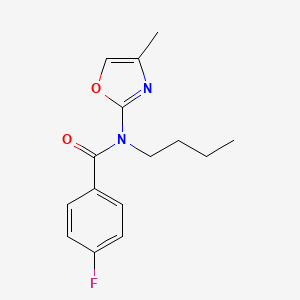
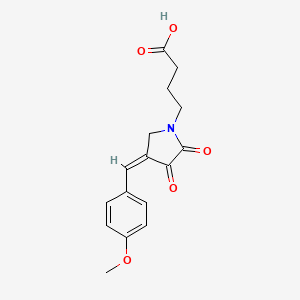
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
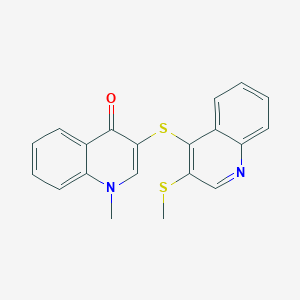
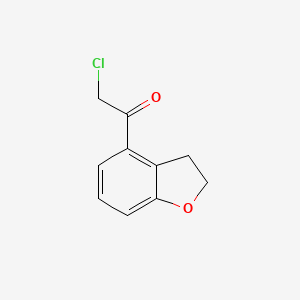
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
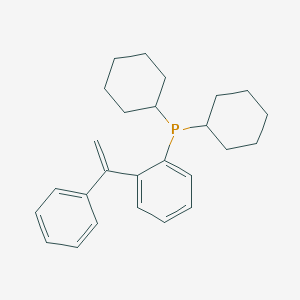
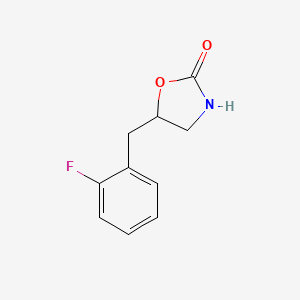
![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
